molecular formula C7H11NO3 B1345484 Ethyl 5-oxo-DL-prolinate CAS No. 66183-71-9

Ethyl 5-oxo-DL-prolinate

Cat. No.: B1345484
CAS No.: 66183-71-9
M. Wt: 157.17 g/mol
InChI Key: QYJOOVQLTTVTJY-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-DL-prolinate is an organic compound with the chemical formula C7H11NO3. It is an ethyl ester derivative of pyroglutamic acid and contains an ester group in its chemical structure. This compound is a colorless solid with a weak characteristic odor .

Biochemical Analysis

Biochemical Properties

Ethyl 5-oxo-DL-prolinate plays a significant role in biochemical reactions, particularly in the synthesis of N-halo compounds by reacting with primary and secondary amines or amides in the presence of sodium hypohalite . It interacts with various enzymes and proteins, including those involved in the metabolism of pyroglutamic acid. The nature of these interactions often involves the formation of intermediate compounds that can further participate in biochemical pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of enzymes involved in metabolic pathways. This compound can alter gene expression patterns, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s ability to interact with enzymes and proteins can lead to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of pyroglutamic acid. It interacts with enzymes such as 5-oxoprolinase, which catalyzes the conversion of 5-oxo-L-proline to L-glutamate . This interaction affects metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution of this compound can affect its biological activity and overall impact on cellular function.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles or cellular regions. This localization is crucial for its activity and function within the cell .

Preparation Methods

Ethyl 5-oxo-DL-prolinate can be synthesized through various methods. One common synthetic route involves the esterification of pyroglutamic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 5-oxo-DL-prolinate undergoes several types of chemical reactions, including:

Scientific Research Applications

Ethyl 5-oxo-DL-prolinate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 5-oxo-DL-prolinate involves its interaction with specific molecular targets and pathways. As an ester derivative of pyroglutamic acid, it may participate in biochemical reactions involving the hydrolysis of the ester bond, releasing pyroglutamic acid and ethanol. This hydrolysis can occur under acidic or basic conditions, and the resulting pyroglutamic acid can further participate in various metabolic pathways .

Comparison with Similar Compounds

Ethyl 5-oxo-DL-prolinate can be compared with other similar compounds, such as:

This compound is unique due to its specific structure and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJOOVQLTTVTJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00984674
Record name Ethyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66183-71-9, 7149-65-7
Record name 5-Oxoproline ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66183-71-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-oxo-DL-prolinate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7149-65-7
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Record name 7149-65-7
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Record name Ethyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate
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Record name Ethyl 5-oxo-DL-prolinate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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